5-(Chloromethyl)-2,2,5-trimethylheptane
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Overview
Description
5-(Chloromethyl)-2,2,5-trimethylheptane is an organic compound with the molecular formula C10H21Cl. It is a derivative of heptane, characterized by the presence of a chloromethyl group and three methyl groups attached to the heptane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,2,5-trimethylheptane typically involves the chlorination of 2,2,5-trimethylheptane. This can be achieved through a free radical chlorination process using chlorine gas under ultraviolet light or heat. The reaction conditions need to be carefully controlled to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2,2,5-trimethylheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
5-(Chloromethyl)-2,2,5-trimethylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2,2,5-trimethylheptane involves its reactivity with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity can lead to modifications in the structure and function of these molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloromethyl-2-methoxy-benzaldehyde
- 5-Chloromethyl-2-hydroxyl-benzaldehyde
- 5-Chloromethyl-2,2-dimethylheptane
Uniqueness
5-(Chloromethyl)-2,2,5-trimethylheptane is unique due to its specific substitution pattern and the presence of three methyl groups, which influence its reactivity and physical properties. Compared to similar compounds, it offers distinct advantages in terms of selectivity and stability in various chemical reactions.
Properties
Molecular Formula |
C11H23Cl |
---|---|
Molecular Weight |
190.75 g/mol |
IUPAC Name |
5-(chloromethyl)-2,2,5-trimethylheptane |
InChI |
InChI=1S/C11H23Cl/c1-6-11(5,9-12)8-7-10(2,3)4/h6-9H2,1-5H3 |
InChI Key |
RCSCTSRMNYWODR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCC(C)(C)C)CCl |
Origin of Product |
United States |
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